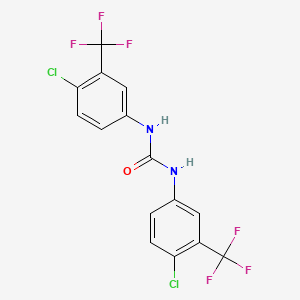
7-(Dimethylamino)-4-methylcoumarin
Übersicht
Beschreibung
7-(Dimethylamino)-4-methylcoumarin, also known as DMMC, is a synthetic organic compound belonging to the coumarin family. DMMC is a derivative of coumarin, a natural product found in many plants such as tonka beans, lavender, and cinnamon. It is a colorless, crystalline solid that is soluble in organic solvents. DMMC has been studied extensively for its various pharmacological properties, such as anti-inflammatory, anti-cancer, and anti-bacterial effects.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
7-Dimethylamino-4-methylcoumarin has been explored for its potential in drug and gene delivery systems . Its structure allows for the creation of nanocarriers that can load both anticancer drugs and nucleic acids, which is crucial for targeted cancer therapy . The compound’s ability to form complexes with DNA through electrostatic interactions makes it a candidate for micelleplexes intended for simultaneous DNA and drug codelivery .
Analytical Chemistry
In analytical chemistry, this coumarin derivative is utilized for its fluorescent properties. It serves as a fluorescent marker in various assays and can be used to track the presence of other molecules. Its absorption and emission spectra make it suitable for UV–Visible spectroscopy and fluorescence spectroscopy , which are essential techniques for analyzing chemical and biological samples .
Material Science
7-Dimethylamino-4-methylcoumarin is incorporated into materials to create fluorescent dyes . These dyes can be used in the synthesis of light-emitting diodes (LEDs) and as optical brighteners in various materials, enhancing their visual properties and functionality .
Environmental Science
The antioxidant properties of coumarin derivatives, including 7-Dimethylamino-4-methylcoumarin, are significant in environmental science. They can act as scavengers for reactive oxygen species, potentially reducing oxidative stress in various environmental contexts .
Pharmaceutical Research
In pharmaceutical research, this compound has been characterized as an antitubercular agent . It shows promise in combating Mycobacterium tuberculosis, including multidrug-resistant strains, and could be a novel drug candidate for treating tuberculosis .
Biochemistry
7-Dimethylamino-4-methylcoumarin plays a role in biochemistry as a molecular probe . It is used to study the configurations of biomolecules, such as proteins, due to its fluorescent properties. This makes it an invaluable tool for understanding molecular structures and interactions .
Agriculture
While direct applications in agriculture are not extensively documented, the antioxidant activity of coumarin compounds suggests potential uses in enhancing plant health and stress resistance. Their ability to bind metal ions could be leveraged in developing treatments for plant diseases or in creating more robust crops .
Nanotechnology
This compound is used in the creation of magnetic-fluorescent nanocomposites for biomedical applications. By incorporating it into silica shells or other matrices, researchers can engineer multifunctional nanoscale devices that combine magnetic and fluorescent properties, useful for biological imaging and cell tracking .
Eigenschaften
IUPAC Name |
7-(dimethylamino)-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEYLLPOQRZUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041422 | |
| Record name | 7-(Dimethylamino)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dimethylamino)-4-methylcoumarin | |
CAS RN |
87-01-4 | |
| Record name | DAMC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Dimethylamino-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-(Dimethylamino)-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(dimethylamino)-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 130 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS1492Q9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of 7-(Dimethylamino)-4-methylcoumarin?
A1: 7-(Dimethylamino)-4-methylcoumarin and its derivatives are widely employed as:
- Laser dyes: Notably, Coumarin 311 exhibits laser emission around 453 nm in ethanol. []
- Fluorescent probes: This compound can be chemically modified to create fluorescent probes for studying biological systems, such as N-(7-dimethylamino-4-methylcoumarin-3-yl)iodoacetamide (DACIA) for labeling proteins. [, , , , ]
- Fluorescent tags for nanoparticles: Researchers have successfully incorporated derivatives like 7-(dimethylamino)-4-methylcoumarin-3-isothiocyanate (DACITC) into silica shells coating superparamagnetic iron oxide nanoparticles for enhanced visualization. []
Q2: How does the structure of 7-(Dimethylamino)-4-methylcoumarin influence its fluorescence properties?
A2: While the provided research focuses on 3-bromo-7-(dimethylamino)-4-methylcoumarin, it offers insights into the structure-property relationship. The study reveals that the bromine substituent at the 3-position influences the crystal packing of the molecule, which can impact its fluorescence behavior. [] Further research exploring substitutions at different positions on the coumarin core could unveil more detailed structure-property correlations.
Q3: Can you elaborate on the use of 7-(Dimethylamino)-4-methylcoumarin derivatives in studying protein dynamics?
A3: Researchers utilize derivatives like DACIA to label specific amino acid residues in proteins, like cysteine. This tagging allows for the investigation of protein conformational changes and dynamics using techniques like fluorescence correlation spectroscopy (FCS) and time-resolved fluorescence. Studies employing DACIA-labeled Human Serum Albumin (HSA) have revealed insights into domain-specific unfolding pathways, intermediate states during denaturation, and the influence of external agents on protein structure and flexibility. [, , , ]
Q4: How does the inclusion of 7-(Dimethylamino)-4-methylcoumarin derivatives in silica coatings benefit nanoparticle research?
A4: Incorporating fluorescent molecules like DACITC within silica shells of nanoparticles introduces valuable functionalities. This approach allows for real-time tracking and visualization of nanoparticles, such as superparamagnetic iron oxide nanoparticles, using fluorescence microscopy. This capability is particularly beneficial in biological applications, enabling researchers to monitor nanoparticle interactions with cells and tissues. []
Q5: Are there any known methods to enhance the stability of 7-(Dimethylamino)-4-methylcoumarin-based laser dyes?
A5: Research indicates that sulfur-free radical chain transfer agents, such as cysteine hydrochloride, can enhance the chemical stability of coumarin dyes, including 7-dimethylamino-4-methylcoumarin (Coumarin 311) in laser applications. These agents mitigate dye degradation by facilitating radical disproportionation reactions, resulting in prolonged dye laser output and operational lifespan. []
Q6: Can 7-(Dimethylamino)-4-methylcoumarin derivatives be used to study cellular processes?
A6: While the provided research does not directly focus on cellular studies, the use of 7-(Dimethylamino)-4-methylcoumarin derivatives like DACIA to label proteins suggests potential applications in cell biology. By tagging specific proteins involved in cellular processes, researchers could potentially track their movement, interactions, and responses to stimuli using fluorescence-based techniques.
Q7: What analytical techniques are commonly employed to characterize and study 7-(Dimethylamino)-4-methylcoumarin and its derivatives?
A7: Researchers employ a combination of techniques to characterize and study this compound and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: For determining the structure and studying the dynamics of the molecule. []
- Fluorescence spectroscopy: For analyzing fluorescence properties, including emission wavelengths and lifetimes. [, , , , ]
- Ultraviolet-visible (UV-Vis) spectroscopy: For studying absorption characteristics. []
- Circular Dichroism (CD) spectroscopy: To investigate the secondary structure of proteins labeled with fluorescent derivatives. [, , , ]
- Fluorescence Correlation Spectroscopy (FCS): To study the diffusion and interaction dynamics of molecules. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



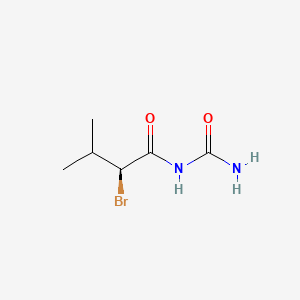
![3-[(3aR,6aS)-6'-chloro-5-(4-chlorophenyl)-7'-methyl-2',4,6-trioxo-1-spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]yl]propanamide](/img/structure/B1212137.png)
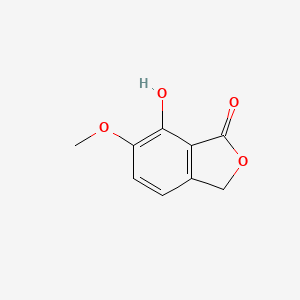

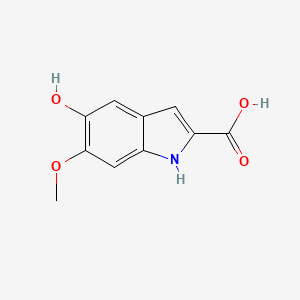
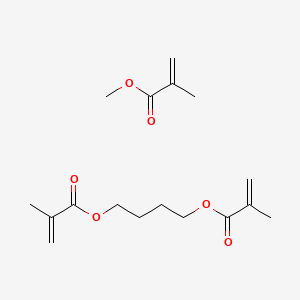
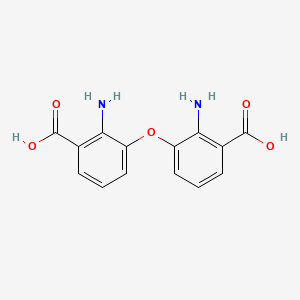
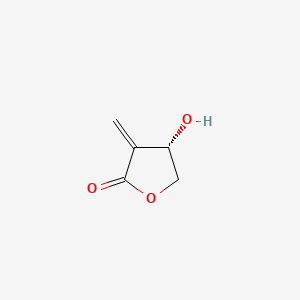
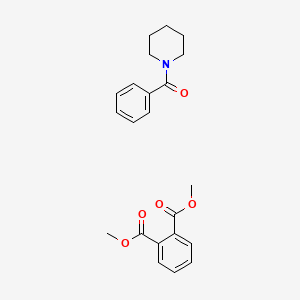
![4-(Methyloxy)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1212151.png)



